

Spectroscopic Analysis of N-Carbobenzoxy-DL-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: *N-Carbobenzoxy-DL-phenylalanine*
CAS No.: 3588-57-6
Cat. No.: B554502

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This guide provides an in-depth overview of the spectroscopic data for **N-Carbobenzoxy-DL-phenylalanine** (Z-DL-Phe-OH), a commonly used protected amino acid in peptide synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The structural elucidation and characterization of **N-Carbobenzoxy-DL-phenylalanine** are critically supported by various spectroscopic techniques. The data presented herein has been compiled from publicly available spectral databases.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ^1H NMR spectrum of **N-Carbobenzoxy-DL-phenylalanine** exhibits characteristic signals corresponding to the protons in different chemical environments.

Chemical Shift (ppm)	Multiplicity	Assignment
10.20	Singlet	COOH
7.37 - 7.04	Multiplet	Aromatic (10H)
5.25	Singlet	NH
5.08	Singlet	CH ₂ (benzylic)
4.69	Multiplet	α -CH
3.14	Multiplet	β -CH ₂

Note: The data is based on spectra of the L-enantiomer, which is expected to be identical to the DL-racemic mixture in a non-chiral solvent.[\[1\]](#)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
174.0	C=O (Carboxylic Acid)
156.0	C=O (Carbamate)
136.5	Aromatic C (quaternary)
136.0	Aromatic C (quaternary)
129.5	Aromatic CH
128.5	Aromatic CH
128.0	Aromatic CH
127.0	Aromatic CH
67.0	CH ₂ (benzylic)
55.0	α-CH
38.0	β-CH ₂

Note: The specific peak assignments are predicted based on typical chemical shifts for similar structures. Actual experimental values can be found in spectral databases.[\[2\]](#)

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **N-Carbobenzoxy-DL-phenylalanine** shows characteristic absorption bands.

Wavenumber (cm ⁻¹)	Description	Functional Group
3300 (broad)	O-H stretch	Carboxylic Acid
3030	C-H stretch	Aromatic
2920	C-H stretch	Aliphatic
1710	C=O stretch	Carboxylic Acid
1690	C=O stretch	Carbamate
1540	N-H bend	Amide II
1250	C-O stretch	Carboxylic Acid / Carbamate
740, 700	C-H bend (out-of-plane)	Monosubstituted Benzene

Note: The IR data is based on typical values for N-protected amino acids.[3][4][5]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The molecular formula for **N-Carbobenzoxy-DL-phenylalanine** is C₁₇H₁₇NO₄, with a molecular weight of 299.32 g/mol.[6]

m/z	Ion
299.1	[M] ⁺
255.1	[M - CO ₂] ⁺
108.1	[C ₇ H ₈ O] ⁺ (benzyl alcohol fragment)
91.1	[C ₇ H ₇] ⁺ (tropylium ion)

Note: Fragmentation patterns can vary depending on the ionization technique used.[6]

Experimental Protocols

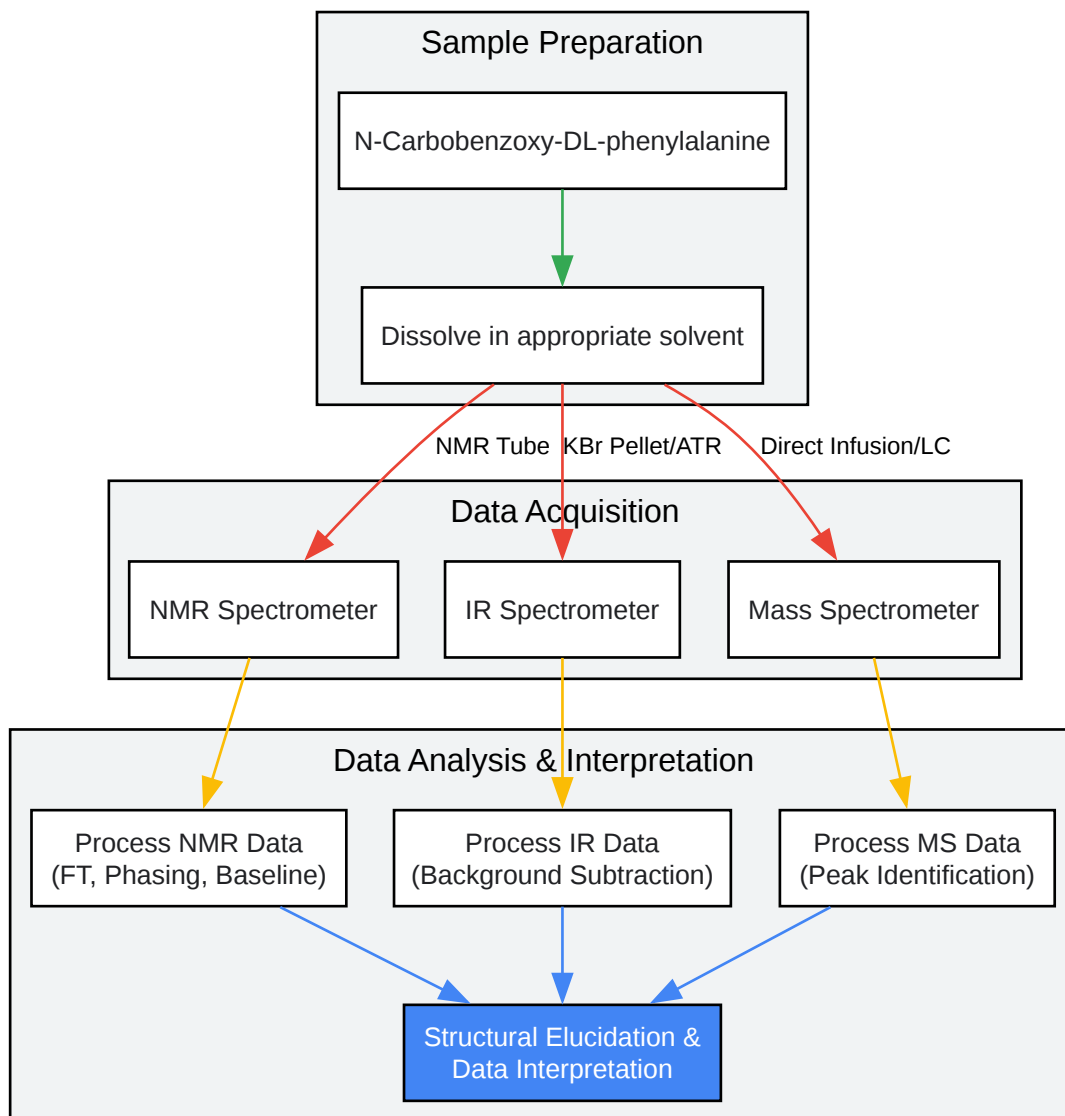
The following are generalized protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

- Sample Preparation: Dissolve 5-10 mg of **N-Carbobenzoxy-DL-phenylalanine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The concentration should be in the range of 1-6 mM.[8]
- Instrumentation: The data is typically acquired on a 300 MHz or 500 MHz NMR spectrometer.[6]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[9]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.[4]

- Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.[10]
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).[10]
 - Place the sample in the spectrometer and collect the sample spectrum.
 - The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.
- Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.
- Instrumentation: A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[11]
- Data Acquisition:
 - Ionization: The sample is ionized in the source. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.
 - Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
 - Detection: The detector records the abundance of ions at each m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **N-Carbobenzoxy-DL-phenylalanine**.



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Caption: General workflow for spectroscopic analysis.

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